molecular formula C23H19FIN3O B6045834 (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B6045834
M. Wt: 499.3 g/mol
InChI Key: OPERDBZUUPQJOV-PDGQHHTCSA-N
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Description

(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyano group, a fluorophenyl group, an iodophenyl group, and a dimethylpyrrol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(4-chlorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
  • (Z)-2-cyano-N-(4-bromophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
  • (Z)-2-cyano-N-(4-methylphenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Uniqueness

The uniqueness of (Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FIN3O/c1-14-10-21(8-9-22(14)25)28-15(2)11-17(16(28)3)12-18(13-26)23(29)27-20-6-4-19(24)5-7-20/h4-12H,1-3H3,(H,27,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPERDBZUUPQJOV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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